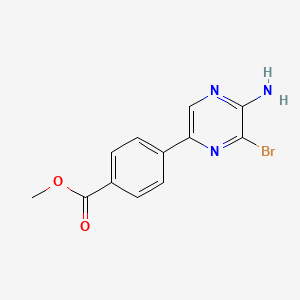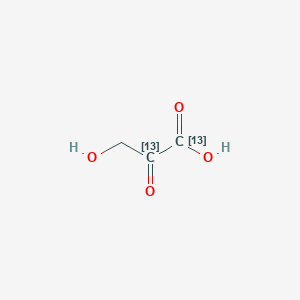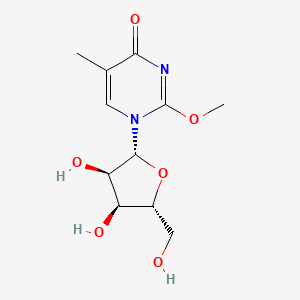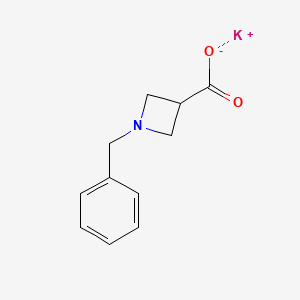![molecular formula C17H14N2O6 B12951680 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione CAS No. 54252-49-2](/img/structure/B12951680.png)
2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: 2-(2-Hydroxypropyl)isoindole-1,3-dione and 2-nitrophenol.
Conditions: The reaction is carried out in the presence of a catalyst like potassium carbonate.
Product: 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of isoindole-1,3-dione, which is then functionalized to introduce the hydroxy and nitrophenoxy groups.
-
Step 1: Synthesis of Isoindole-1,3-dione
Reagents: Phthalic anhydride and ammonia.
Conditions: The reaction is carried out under reflux in an organic solvent like toluene.
Product: Isoindole-1,3-dione.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent.
Products: Oxidized derivatives of the compound, potentially altering the hydroxy group to a carbonyl group.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under inert atmosphere to prevent oxidation.
Products: Reduced forms, possibly converting the nitro group to an amino group.
-
Substitution:
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Often performed in the presence of a base or acid catalyst.
Products: Substituted derivatives, which can be tailored for specific applications.
Wissenschaftliche Forschungsanwendungen
2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione has several applications in scientific research:
-
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its anticancer properties.
- Potential use in developing new pharmaceuticals targeting specific pathways.
-
Industry:
- Utilized in the synthesis of specialty chemicals.
- Applied in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The hydroxy and nitrophenoxy groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2-(2-Hydroxypropyl)isoindole-1,3-dione:
- Lacks the nitrophenoxy group, making it less versatile in certain reactions.
-
2-(2-Nitrophenoxy)isoindole-1,3-dione:
- Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
-
2-(2-Aminophenoxy)propyl]isoindole-1,3-dione:
- Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
Uniqueness
2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione is unique due to the presence of both hydroxy and nitrophenoxy groups, which enhance its reactivity and potential applications in various fields. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
54252-49-2 |
|---|---|
Molekularformel |
C17H14N2O6 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8,11,20H,9-10H2 |
InChI-Schlüssel |
RMJHRUYOPMHIEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=CC=C3[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


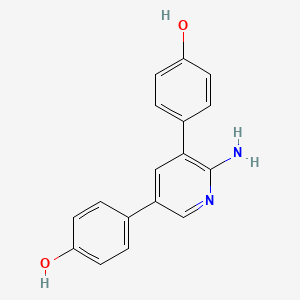
![Methyl 3-amino-1h-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12951606.png)
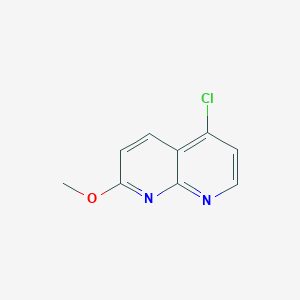
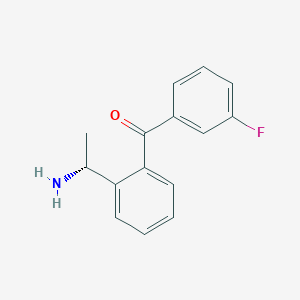
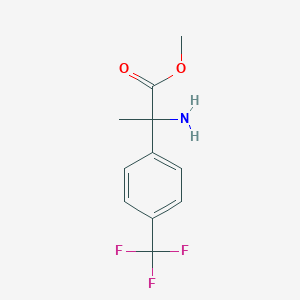

![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
